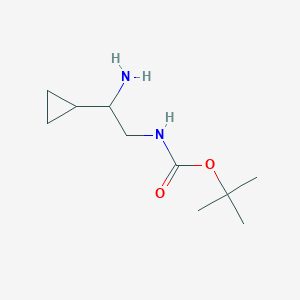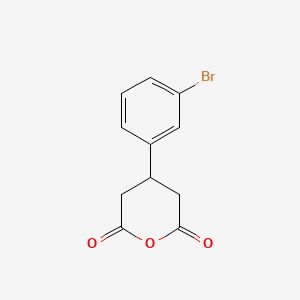
4-(3-Bromophenyl)oxane-2,6-dione
Übersicht
Beschreibung
“4-(3-Bromophenyl)oxane-2,6-dione” is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)oxane-2,6-dione” is represented by the formula C11H9BrO3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Environmental Presence and Toxicity Studies have delved into the environmental presence and potential toxicology of compounds structurally similar to 4-(3-Bromophenyl)oxane-2,6-dione, specifically brominated phenols like 2,4,6-Tribromophenol. This substance is extensively produced and finds its occurrence as both an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It's used as a pesticide and is naturally produced by some aquatic organisms. Despite its ubiquitous environmental presence, there's limited understanding about its toxicokinetics and toxicodynamics, pointing towards the need for more comprehensive studies on similar brominated compounds (Koch & Sures, 2018).
Occurrence in Indoor Environments Research on novel brominated flame retardants (NBFRs), which may include compounds similar to 4-(3-Bromophenyl)oxane-2,6-dione, highlights their prevalence in indoor air, dust, and consumer goods. This comprehensive review sheds light on the EU registration, potential risks, and the need for more extensive research on the occurrence, environmental fate, and toxicity of NBFRs. The review emphasizes the requirement for refined analytical methods and further investigation into indoor environments and potential emission sources (Zuiderveen, Slootweg & de Boer, 2020).
Synthesis and Chemical Reactions
Synthesis and Applications of Related Compounds The synthesis of related compounds, such as oxazines and benzoxazines, has been explored due to their significance in various applications. These compounds can be synthesized via the dehydration of certain dihydro-hydroxy oxazines, showcasing their utility as electrophiles and chiral synthons. The review includes examples and schematic diagrams to emphasize the importance of oxazinium salts in various chemical reactions, suggesting the potential of exploring similar synthetic routes for 4-(3-Bromophenyl)oxane-2,6-dione (Sainsbury, 1991).
Applications in Material Science and Engineering
Applications in Downstream Processing The review on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, outlines the wide range of applications these chemicals have, possibly hinting at the utility of 4-(3-Bromophenyl)oxane-2,6-dione in similar contexts. The study highlights the significant cost contribution of separating these diols from fermentation broth in their microbial production, suggesting a parallel for the importance of efficient production and purification processes for similar compounds (Xiu & Zeng, 2008).
Safety and Hazards
The safety data sheet (SDS) for “4-(3-Bromophenyl)oxane-2,6-dione” suggests that it may pose certain hazards. Precautionary measures should be taken to avoid contact with skin and eyes, avoid dust formation, and avoid breathing in vapours, mist, or gas . Always refer to the SDS for detailed safety information.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLFVQHEWEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712007 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)oxane-2,6-dione | |
CAS RN |
232595-93-6 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







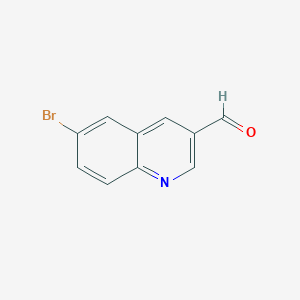
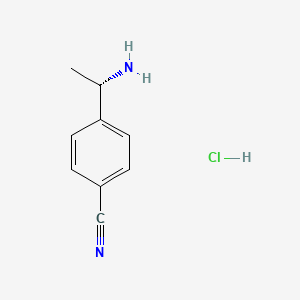


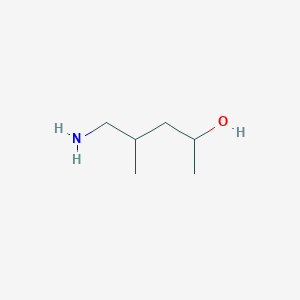
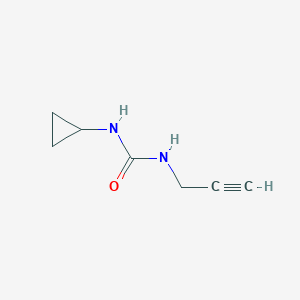
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

